molecular formula C21H26N2O4 B606075 BI-167107

BI-167107

Katalognummer: B606075
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: NWQXBEWHTDRJIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BI-167107 ist ein hochpotenter und langwirksamer Agonist des Beta-2-Adrenorezeptors. Er bindet an den Beta-2-Adrenorezeptor mit einer Dissoziationskonstante von 84 Pikomolar, was ihn zu einem vollständigen Agonisten macht . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Beta-2-Adrenorezeptor und seine zugehörigen Signalwege zu untersuchen .

Herstellungsmethoden

Die Synthese von this compound umfasst einen mehrstufigen Prozess, der von 2-Nitroresorcinol ausgeht. Der Syntheseweg umfasst sieben Schritte, die optimiert wurden, um die Verwendung giftiger Reagenzien zu vermeiden, wodurch er für die großtechnische Produktion geeignet ist . Die detaillierten Schritte umfassen:

  • Nitrierung von Resorcinol zur Bildung von 2-Nitroresorcinol.
  • Reduktion der Nitrogruppe zu einem Amin.
  • Schutz der Aminogruppe.
  • Bildung des Benzoxazinrings.
  • Einführung der Seitenkette.
  • Entschützung der Aminogruppe.
  • Endgültige Reinigung, um this compound zu erhalten .

Vorbereitungsmethoden

The synthesis of BI-167107 involves a multi-step process starting from 2-nitroresorcinol. The synthetic route includes seven steps, which have been optimized to avoid the use of toxic reagents, making it suitable for large-scale production . The detailed steps include:

  • Nitration of resorcinol to form 2-nitroresorcinol.
  • Reduction of the nitro group to an amine.
  • Protection of the amine group.
  • Formation of the benzoxazine ring.
  • Introduction of the side chain.
  • Deprotection of the amine group.
  • Final purification to obtain this compound .

Analyse Chemischer Reaktionen

Key Synthetic Steps:

  • Arndt-Eistert Homologation :
    • Starting with 3-bromo-2-methylbenzoic acid, an Arndt-Eistert reaction generates 2-(3-bromo-2-methylphenyl)acetate .
    • This step introduces the acetamide backbone essential for subsequent modifications.
  • Miyaura Borylation :
    • Boronate intermediate 3 is synthesized via Miyaura borylation, enabling Suzuki coupling with ethyl trans-3-bromoacrylate .
  • Suzuki Coupling :
    • Coupling of boronate 3 with ethyl trans-3-bromoacrylate forms a biaryl structure, critical for ligand-receptor interactions .
  • Reductive Amination :
    • A Schiff base (6 ) is formed from 5-(benzyloxy)-8-(dihydroxyacetyl)-2H-1,4-benzoxazin-3(4H)-one (BDB) and phenylethylamine 5 , followed by selective reduction with NaBH₄ to yield precursor 9 .
  • Deprotection and Functionalization :
    • Sequential removal of benzyl groups and ester hydrolysis generates a free carboxylic acid for fluorophore conjugation (e.g., BODIPY 630/650-X) .

Functionalization Reactions for Fluorescent Derivatives

BI-167107 derivatives are synthesized to study β₂AR dynamics via fluorescence microscopy. Key reactions include:

Fluorophore Conjugation:

DerivativeFluorophoreLinkerReaction ConditionsEC₅₀ (nM)
16 BODIPY 630/650-XPEGEDC/NHS coupling, pH 7.4, 25°C0.12 ± 0.03
18 KK114Ethylene glycolClick chemistry (CuAAC), 37°C0.07 ± 0.02
19 610CPAlkyl chainThiol-maleimide, DMF, 4°C0.15 ± 0.04

Data sourced from . Derivatives retain nanomolar potency, with 18 showing 9-fold β₂AR selectivity over β₁AR (KdK_d = 7.2 ± 0.6 nM vs. 63.4 ± 6.6 nM) .

Stability and Off-Rate Modulation:

  • This compound’s dissociation half-life (t1/2t_{1/2}) exceeds 30 hours, enabling prolonged receptor activation .
  • Fluorescent probes (e.g., BI-PEG-KK114) exhibit <5% signal loss after 24 hours in cellular assays, confirming stability .

Reductive Amination:

The formation of precursor 9 involves:

  • Schiff Base Formation : Condensation of BDB and amine 5 under anhydrous conditions.
  • **

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. β2 Adrenergic Receptor Agonism
BI-167107 is recognized for its strong binding affinity to β2AR, with a dissociation constant (KdK_d) of 84 pM, indicating its efficacy as a full agonist. It demonstrates a significantly slower off-rate compared to other agonists like isoproterenol, which enhances its potential for therapeutic use in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Fluorescent Probes for Imaging
Recent studies have focused on synthesizing fluorescent derivatives of this compound to visualize β2AR in live cells. These probes retain high binding affinities while allowing for advanced imaging techniques like confocal microscopy and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). For example, one derivative showed a nine-fold selectivity for β2AR over β1AR, making it a valuable tool for studying receptor dynamics .

3. Virtual Screening and Drug Discovery
this compound has been utilized in virtual screening efforts to identify new ligands for β2AR. Its ranking among the top 2% of candidates indicates its potential as a benchmark compound in drug discovery processes aimed at developing new β2AR modulators .

Structural Studies

1. Cryo-Electron Microscopy
The structural conformation of the this compound-bound β2AR has been elucidated through cryo-electron microscopy studies. This research provides insights into the receptor's active state and how this compound influences conformational changes that facilitate G-protein coupling . Understanding these structural dynamics is crucial for developing more selective and effective β2AR agonists.

2. Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the interactions between this compound and β2AR at an atomic level. These simulations indicate that this compound stabilizes the active conformation of the receptor, which is essential for its signaling capabilities .

Case Studies

StudyObjectiveFindings
Nature Communications (2017) To develop fluorescent probes based on this compoundProbes demonstrated nanomolar binding affinities and significant selectivity for β2AR, suitable for live-cell imaging .
Journal of Physical Chemistry (2023) To monitor conformational dynamics of β2AR using this compoundRevealed detailed insights into receptor activation mechanisms through fluorescence microscopy assays .
Molecular Pharmacology (2020) To assess the efficacy of various β2AR ligandsConfirmed that this compound has superior efficacy and affinity compared to other tested ligands .

Wirkmechanismus

BI-167107 exerts its effects by binding to the beta-2 adrenergic receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP). This activation triggers a cascade of intracellular events, including the activation of protein kinase A, which phosphorylates various target proteins. This pathway ultimately leads to physiological responses such as bronchodilation and vasodilation .

Vergleich Mit ähnlichen Verbindungen

BI-167107 wird mit anderen Beta-2-Adrenorezeptoragonisten verglichen, wie z. B.:

This compound ist aufgrund seiner hohen Potenz, langen Wirkdauer und langsamen Dissoziation vom Rezeptor einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung des Beta-2-Adrenorezeptors macht .

Biologische Aktivität

BI-167107 is a potent and selective β2 adrenergic receptor (β2AR) agonist developed by Boehringer Ingelheim, primarily investigated for its therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive review of the biological activity of this compound, including its mechanism of action, structural characteristics, and comparative efficacy with other β2AR agonists.

This compound functions as a full agonist at the β2AR, a G protein-coupled receptor (GPCR) that mediates various physiological responses, including bronchodilation. Upon binding to the receptor, this compound activates intracellular signaling pathways primarily through the stimulation of adenylate cyclase, leading to increased cyclic AMP (cAMP) levels. This mechanism results in smooth muscle relaxation in the airways.

Key Findings:

  • Dissociation Constant : this compound exhibits a high affinity for β2AR with a dissociation constant (KdK_d) of approximately 84 pM , indicating its strong binding capability compared to other ligands like isoproterenol .
  • Slow Dissociation Rate : The rate of dissociation of this compound from β2AR is notably slow, requiring about 150 hours for displacement by antagonists like alprenolol, contrasting sharply with the rapid dissociation observed for isoproterenol .

2. Structural Characteristics

The structural analysis of this compound bound to β2AR reveals critical interactions that contribute to its agonistic activity. The compound forms multiple hydrogen bonds with key residues in the receptor's binding pocket.

Structural Interactions:

  • Hydrogen Bonds : The ligand interacts with residues such as Ser203 (5.42), Ser207 (5.46), and Asn293 (6.55), facilitating its stable binding .
  • Crystal Structure : The crystal structure of the this compound-bound β2AR-Gs complex has been elucidated, showcasing significant conformational changes that occur upon ligand binding .

3. Comparative Efficacy

In comparative studies, this compound has demonstrated superior efficacy and selectivity over other β2AR agonists.

Compound EC50 (nM) Selectivity (β2/β1) Binding Affinity
This compound0.15 ± 0.026-foldKd=84 pMK_d=84\text{ pM}
Isoproterenol1.2 ± 0.4--
FormoterolNot specified--

Study on Fluorescent Probes

A study aimed at synthesizing fluorescent derivatives of this compound demonstrated that these probes retained high affinity and slow dissociation rates suitable for optical microscopy applications. The fluorescent derivatives showed concentration-dependent stimulation of cAMP production, confirming their functional activity as βAR ligands .

Computational Studies

Molecular dynamics simulations have indicated that this compound stabilizes specific conformations of β2AR more effectively than other ligands, enhancing its agonistic properties . These studies highlighted the importance of structural flexibility in receptor-ligand interactions.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of BI-167107 as a β-Arrestin-biased D2R agonist, and how does this bias influence experimental design in dopamine receptor studies?

  • Methodological Answer : this compound selectively activates β-Arrestin-2 signaling over canonical G-protein pathways via the D2 dopamine receptor (D2R). To study this bias, researchers should employ assays comparing β-Arrestin recruitment (e.g., Tango assay) and cAMP modulation (e.g., BRET or FRET-based systems). Control experiments must include reference agonists (e.g., quinpirole for balanced D2R activation) and antagonists (e.g., haloperidol) to validate specificity . Dose-response curves should quantify bias factors using operational model analyses .

Q. Which in vitro and in vivo models are most appropriate for evaluating this compound’s antiparkinsonian potential?

  • Methodological Answer :

  • In vitro: Use HEK293 cells expressing human D2R or primary neuronal cultures to assess β-Arrestin-2 translocation and downstream signaling (e.g., ERK phosphorylation). Include GTPγS binding assays to confirm G-protein pathway suppression .
  • In vivo: Employ 6-OHDA-lesioned rodents or MPTP-induced Parkinson’s models. Measure rotational behavior, striatal dopamine release (microdialysis), and β-Arrestin-2 activation via immunohistochemistry. Ensure pharmacokinetic profiling to address blood-brain barrier penetration .

Q. How should researchers standardize this compound’s purity and stability in experimental setups?

  • Methodological Answer : Characterize purity via HPLC (>95%) and LC-MS to confirm molecular identity. For stability, perform accelerated degradation studies under varying pH, temperature, and light conditions. Use NMR (¹H/¹³C) for structural validation and quantify degradation products over time. Store aliquots in anhydrous DMSO at -80°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s β-Arrestin bias in recombinant systems versus native neuronal environments?

  • Methodological Answer : Discrepancies often arise from differences in receptor density, endogenous arrestin isoforms, or coupling proteins. To address this:

Compare results in cell lines (e.g., CHO-K1 vs. neuronal SH-SY5Y) with native tissue (e.g., striatal slices).

Use siRNA knockdown of β-Arrestin-1/2 or GRK isoforms to isolate pathway contributions.

Apply computational modeling (e.g., molecular dynamics simulations) to probe conformational changes in D2R-arrestin complexes under native stoichiometry .

Q. What experimental controls are critical when investigating this compound’s off-target effects in complex biological systems?

  • Methodological Answer :

  • Include D2R-knockout models or CRISPR-Cas9-edited cells to confirm on-target effects.
  • Screen against related receptors (e.g., D1R, D3R) using radioligand binding assays.
  • Utilize phosphoproteomics or transcriptomics to identify non-canonical pathways. Normalize data to vehicle and reference agonists/antagonists .

Q. How can researchers optimize this compound’s administration protocols to minimize tachyphylaxis in chronic studies?

  • Methodological Answer : Tachyphylaxis may result from β-Arrestin-2 desensitization. Strategies include:

Intermittent dosing (e.g., every 48 hours) in rodent models.

Co-administration with GRK inhibitors (e.g., paroxetine) to prolong signaling.

Monitor β-Arrestin-2 ubiquitination and receptor internalization via confocal microscopy .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s biased signaling data?

  • Methodological Answer : Use the Black-Leff operational model to calculate bias factors (ΔΔlog(τ/KA)). Normalize responses to maximal efficacy of a reference agonist (e.g., dopamine). Apply Bayesian information criterion (BIC) to compare nested models. Report 95% confidence intervals and validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Q. How should conflicting results between this compound’s in vitro efficacy and in vivo therapeutic outcomes be addressed?

  • Methodological Answer : Discrepancies may stem from bioavailability, metabolite activity, or compensatory mechanisms. To reconcile:

Perform LC-MS/MS to quantify parent compound and metabolites in plasma/brain tissue.

Use conditional knockout mice (e.g., β-Arrestin-2 KO) to isolate target effects.

Integrate PET imaging (e.g., [¹¹C]raclopride) to assess D2R occupancy .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Methodological Answer :

  • Document synthetic routes in detail, including solvent purity, reaction temperatures, and catalyst ratios.
  • Characterize intermediates via ¹H NMR, ¹³C NMR, and HRMS.
  • Deposit spectral data in open-access repositories (e.g., Zenodo) and adhere to FAIR principles .

Q. How can researchers mitigate bias in preclinical studies of this compound?

  • Methodological Answer :
  • Use blinded randomization in animal studies.
  • Pre-register protocols on platforms like Open Science Framework.
  • Validate findings across independent labs using harmonized protocols (e.g., ARRIVE guidelines) .

Eigenschaften

IUPAC Name

5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQXBEWHTDRJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.